REACTION_CXSMILES
|
[CH2:1]([NH2:3])[CH3:2].[CH3:4][S:5]([C:7](SC)=[CH:8][N+:9]([O-:11])=[O:10])=O>CO>[CH3:4][S:5][C:7]([NH:3][CH2:1][CH3:2])=[CH:8][N+:9]([O-:11])=[O:10]
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
1-methylsulphinyl-1-methylthio-2-nitroethylene
|
Quantity
|
906 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)C(=C[N+](=O)[O-])SC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
was crystallised from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CSC(=C[N+](=O)[O-])NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |